N-(1-cyanocyclopentyl)-3-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide
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Overview
Description
N-(1-cyanocyclopentyl)-3-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyanocyclopentyl group, a hydroxypiperidinyl sulfonyl group, and a benzamide moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-3-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the cyanocyclopentyl intermediate: This step involves the reaction of cyclopentanone with cyanide sources under basic conditions to form the cyanocyclopentyl group.
Synthesis of the hydroxypiperidinyl sulfonyl intermediate: This involves the sulfonylation of 3-hydroxypiperidine using sulfonyl chlorides under basic conditions.
Coupling reaction: The final step involves coupling the cyanocyclopentyl intermediate with the hydroxypiperidinyl sulfonyl intermediate in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to form the desired benzamide compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxypiperidinyl group can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The cyanocyclopentyl group can be reduced to form amines.
Substitution: The benzamide moiety can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes from the hydroxypiperidinyl group.
Reduction: Formation of amines from the cyanocyclopentyl group.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacological agent due to its unique structure.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development, particularly in designing molecules with specific biological activities.
- Explored for its potential therapeutic effects in various diseases.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the agrochemical industry for the synthesis of novel pesticides or herbicides.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-3-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
N-(1-cyanocyclopentyl)-3-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide: can be compared to other benzamide derivatives, such as and .
Uniqueness:
- The presence of the cyanocyclopentyl group and the hydroxypiperidinyl sulfonyl group in the same molecule provides unique reactivity and potential biological activity.
- Compared to other benzamide derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties due to its distinct structure.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-3-(3-hydroxypiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c19-13-18(8-1-2-9-18)20-17(23)14-5-3-7-16(11-14)26(24,25)21-10-4-6-15(22)12-21/h3,5,7,11,15,22H,1-2,4,6,8-10,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSLJTGYVAFMAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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